![molecular formula C12H7Cl2N3O3 B4956993 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide](/img/structure/B4956993.png)
2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Mécanisme D'action
2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide works by inhibiting the activity of BTK, which is a key enzyme in the BCR signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and is also involved in the activation of immune cells. By inhibiting BTK, 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide blocks BCR signaling and induces apoptosis in cancer cells. 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide also has immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has demonstrated dose-dependent inhibition of BTK activity and BCR signaling, as well as induction of apoptosis in cancer cells. 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has also been shown to have immunomodulatory effects, such as inhibition of cytokine production and modulation of immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has also shown good efficacy in preclinical models of B-cell malignancies and autoimmune diseases. However, 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has some limitations for lab experiments, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several potential future directions for research on 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies and autoimmune diseases. Another area of research is the identification of biomarkers that can predict response to 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide and other BTK inhibitors. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide in humans.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide involves several chemical reactions, starting with the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. This intermediate is then reacted with 5-nitro-2-pyridineamine to form the desired product, 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide.
Applications De Recherche Scientifique
2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells. 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
2,5-dichloro-N-(5-nitropyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-7-1-3-10(14)9(5-7)12(18)16-11-4-2-8(6-15-11)17(19)20/h1-6H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAREZLCNNLIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5-nitropyridin-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.